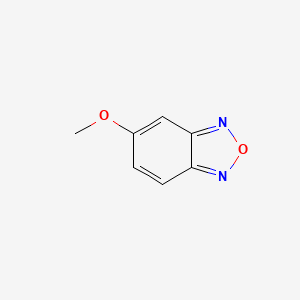

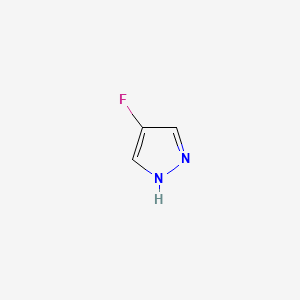

4-fluoro-1H-pyrazole

Descripción general

Descripción

4-Fluoro-1H-pyrazole (4-FP) is an organic compound that has been widely studied due to its unique chemical and physical properties. It has been used in a variety of applications in organic synthesis, pharmaceutical research, and biochemistry. 4-FP has been studied for its ability to form strong hydrogen bonds and its ability to act as a chelating agent. Its versatility and wide range of applications make it an attractive compound for researchers.

Aplicaciones Científicas De Investigación

Efficient Synthesis

4-fluoro-1H-pyrazole has been utilized in the efficient synthesis of fluorinated pyrazoles. The method involves the reaction of acylsilanes with perfluoroorganometallic reagents, leading to the generation of various 4-fluoro-pyrazoles, applicable in both aromatic and aliphatic contexts. This synthesis method is noted for its generality and complete regiospecificity, making it significant in the field of organic chemistry (Bouillon et al., 2001).

Reactivity in “Click” Chemistry

In the realm of “click” chemistry, this compound shows potential due to its reactivity in Diels–Alder reactions. Studies reveal that the fluorinated pyrazoles exhibit distinct reactivity profiles and stability in biological settings, suggesting their utility in chemical biology and drug design (Abularrage et al., 2020).

Medicinal Chemistry Building Blocks

The compound also finds application as a building block in medicinal chemistry. The synthesis of 3-amino-4-fluoropyrazoles, for instance, demonstrates the potential of this compound derivatives in developing new medicinal compounds, given their functional group diversity and capacity for further chemical modifications (Surmont et al., 2011).

Crystallographic Studies

This compound derivatives have been examined for their crystal structures. Such studies are crucial for understanding the molecular and supramolecular architecture of these compounds, which is fundamental in the design and synthesis of new materials and pharmaceuticals (Loh et al., 2013).

Fluorination Reactions

The compound has been employed in fluorination reactions, showcasing its adaptability in synthetic organic chemistry. The process involves electrophilic fluorination, yielding various 4-fluoro-pyrazole derivatives. This highlights the compound's versatility in the synthesis of fluorinated organic molecules (Zhang et al., 2014).

Safety and Hazards

4-Fluoro-1H-pyrazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Direcciones Futuras

The future directions of 4-fluoro-1H-pyrazole research could involve broadening the scope of ‘late-stage’ fluorination reactions of pyrazole derivatives for applications in the life-sciences industries . Additionally, the development of more efficient methods for the synthesis of fluoropyrazole systems using electrophilic fluorinating agents could be a promising area of research .

Mecanismo De Acción

Target of Action

4-Fluoro-1H-pyrazole is a heterocyclic organic compound Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their functional groups .

Mode of Action

The fluorine atom in the pyrazole ring may enhance the compound’s ability to form hydrogen bonds with its targets, thereby influencing its biological activity .

Biochemical Pathways

Pyrazole derivatives are known to influence various biochemical pathways depending on their functional groups .

Result of Action

Pyrazole derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Propiedades

IUPAC Name |

4-fluoro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXJXPHWRBWEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956716 | |

| Record name | 4-Fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35277-02-2 | |

| Record name | 4-Fluoropyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035277022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-fluoro-1H-pyrazole and how does it compare to other halogenated analogs?

A1: this compound is a halogenated pyrazole derivative with a fluorine atom at the 4-position. Crystallographic studies revealed that, unlike its isostructural bromo and chloro analogs which form trimeric hydrogen-bonding motifs, this compound forms one-dimensional chains via intermolecular N—H⋯N hydrogen bonding. [, ] This difference in crystal packing arises from the fluorine atom's unique properties, impacting its intermolecular interactions.

Q2: How can this compound be synthesized and further modified?

A2: A key intermediate, 5-tributylstannyl-4-fluoro-1H-pyrazole, allows for versatile modifications. [, ] Researchers successfully achieved N-methylation of this compound using LDA and iodomethane to yield N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole. [] Additionally, lithiation of this N-methylated derivative at the 5-position enables the introduction of various substituents through reactions with diverse electrophiles. [] This methodology allows for the exploration of structure-activity relationships and potential applications of this compound derivatives.

Q3: What potential applications have been investigated for this compound derivatives?

A3: Researchers have explored the potential of this compound-3-carboxamide nucleoside analogs as antiviral agents. [] While the specific details about their mechanism of action and efficacy are not provided in the abstracts, this highlights the potential of this compound as a scaffold for developing novel therapeutics.

Q4: What spectroscopic data is available for characterizing this compound?

A4: Researchers have utilized both experimental and theoretical (DFT calculations) approaches to characterize this compound and its halogenated analogs. [] This includes comparisons of IR and 1H NMR spectroscopic data, providing valuable insights into their electronic structure and properties. []

Q5: Are there any resources for researchers interested in further investigating this compound?

A5: The Cambridge Crystallographic Data Center (CCDC) houses crystallographic data for this compound and other halogenated analogs, providing valuable structural information for researchers. [] This data can be used for various purposes, including structure-based drug design and understanding intermolecular interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)